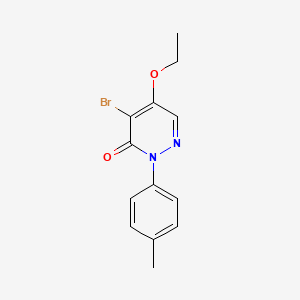![molecular formula C18H20N4O3 B2959991 3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1421584-10-2](/img/structure/B2959991.png)
3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidine derivatives have been used in the design of anti-tubercular agents .
Molecular Structure Analysis
The molecular structure of the compound would be influenced by the pyrrolidine and pyrimidine rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the pyrrolidine ring could influence the compound’s solubility, stability, and reactivity .Applications De Recherche Scientifique
New Potent SARS‐CoV 3C‐Like Protease Inhibitors
Research by Abd El-All et al. (2016) explored the synthesis of new compounds derived from thieno[2,3‐d]‐pyrimidine derivatives, showing activity against influenza A neuraminidase virus (H3N2). The study highlighted the potential of these compounds as potent SARS-CoV 3C-like protease inhibitors, indicating a significant step forward in the search for new antiviral agents (Abd El-All et al., 2016).
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. This study represents an important contribution to the development of new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
High‐Yield Synthesis for Medical Imaging
Bobeldijk et al. (1990) focused on the high-yield synthesis of benzamide derivatives for the preparation of radiopharmaceuticals, such as (S)-123I-IBZM. This research is crucial for developing diagnostic tools in neurology and oncology (Bobeldijk et al., 1990).
Anti-Inflammatory and Analgesic Agents
A study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives showing significant anti-inflammatory and analgesic activities. This research contributes to the search for new pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Novel Heterocyclic Compounds Synthesis
Vasilin et al. (2015) reported on the synthesis of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides leading to new heterocyclic compounds. This research is significant for the development of new molecules with potential pharmacological activities (Vasilin et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-17(25-14-7-3-2-6-13(14)24-12)18(23)21-15-10-16(20-11-19-15)22-8-4-5-9-22/h2-3,6-7,10-12,17H,4-5,8-9H2,1H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDHBSNVULTPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2959908.png)
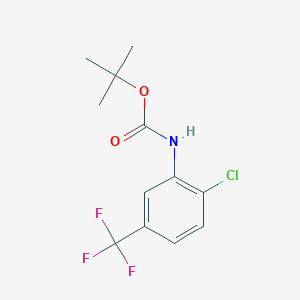

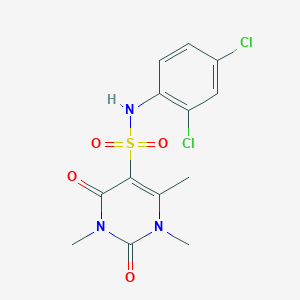
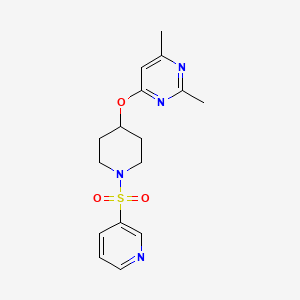

![1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2959918.png)
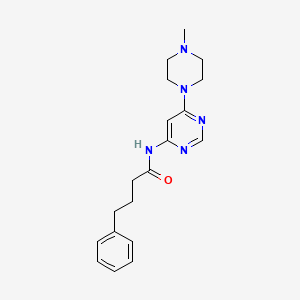
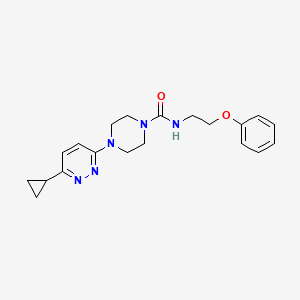
![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2959924.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)

